molecular formula C8H10FN3O5 B15215325 2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 439579-23-4

2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B15215325
CAS No.: 439579-23-4
M. Wt: 247.18 g/mol
InChI Key: PRLLINGRDODXKC-SHUUEZRQSA-N
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Description

This compound, also known as 3’-Deoxy-3’-fluoro-6-azauridine (CAS: 439579-23-4), is a fluorinated nucleoside analog featuring a 4-fluoro-substituted tetrahydrofuran ring linked to a 1,2,4-triazinedione moiety. The fluorine atom at the 4-position of the sugar ring and the triazine base distinguish it from canonical nucleosides. It is hypothesized to act as an antiviral or antimetabolite agent, leveraging its structural mimicry of uridine to inhibit viral polymerase enzymes. Safety protocols emphasize avoiding heat/sparks (P210) and restricting access to children (P102), consistent with reactive or toxic nucleoside analogs .

Properties

CAS No.

439579-23-4

Molecular Formula

C8H10FN3O5

Molecular Weight

247.18 g/mol

IUPAC Name

2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H10FN3O5/c9-5-3(2-13)17-7(6(5)15)12-8(16)11-4(14)1-10-12/h1,3,5-7,13,15H,2H2,(H,11,14,16)/t3-,5-,6-,7-/m1/s1

InChI Key

PRLLINGRDODXKC-SHUUEZRQSA-N

Isomeric SMILES

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O

Origin of Product

United States

Preparation Methods

Synthesis of the Fluorinated Tetrahydrofuran Fragment

The (2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran segment is derived from a carbohydrate precursor, often through selective fluorination. For example, a D-ribose derivative may undergo fluorination at the 4'-position using diethylaminosulfur trifluoride (DAST) under controlled conditions. Stereochemical integrity is maintained by protecting group strategies, such as benzyl or acetyl groups, to prevent undesired side reactions.

Formation of the Triazine-Dione Core

The 1,2,4-triazine-3,5(2H,4H)-dione moiety is constructed via cyclization of a substituted guanidine derivative. A common approach involves the reaction of cyanoguanidine with a β-keto ester under basic conditions, followed by acid-catalyzed cyclodehydration. Recent advances utilize microwave-assisted synthesis to accelerate this step, reducing reaction times from hours to minutes while improving yields.

Coupling of Fragments

The final coupling employs a nucleophilic substitution or Mitsunobu reaction to attach the tetrahydrofuran fragment to the triazine-dione. For instance, activation of the tetrahydrofuran’s hydroxyl group as a leaving group (e.g., tosylate or triflate) facilitates displacement by the triazine nitrogen. Alternative methods use carbonyldiimidazole (CDI)-mediated coupling, as demonstrated in related triazine derivatives.

Reaction Optimization and Process Parameters

Optimization of reaction conditions is critical to achieving high yields and purity. Key parameters include temperature, solvent systems, and catalyst selection.

Temperature Control

Exothermic reactions, such as fluorination or coupling steps, require precise temperature control. For example, maintaining temperatures below 15°C during methylamine additions prevents byproduct formation. Similarly, cyclization reactions benefit from gradual heating ramps (e.g., 25°C to 70°C) to ensure complete conversion.

Solvent Systems

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are preferred for coupling reactions due to their ability to dissolve both hydrophilic and hydrophobic intermediates. Crystallization steps often utilize solvent-antisolvent pairs, such as acetone-water mixtures, to induce precipitation while minimizing impurities.

Catalysts and Reagents

CDI is widely used for activating carboxylic acids in coupling reactions, offering advantages over traditional agents like thionyl chloride due to milder conditions and reduced side reactions. For stereoselective steps, chiral catalysts such as Sharpless epoxidation ligands have been explored but require further optimization for this specific synthesis.

Purification and Crystallization Techniques

Purification is achieved through a combination of chromatography and recrystallization.

Chromatographic Methods

Early-stage intermediates are often purified via silica gel chromatography using gradients of ethyl acetate and hexane. For polar intermediates, reverse-phase HPLC with acetonitrile-water mobile phases provides higher resolution.

Crystallization Protocols

Crystallization is critical for isolating the final compound with high enantiomeric purity. A patented method involves dissolving the crude product in a 10% water-acetone mixture at 55°C, followed by controlled cooling to 30°C and seeding with pre-formed crystals. Anti-solvent addition (e.g., acetone) at 0°C ensures complete precipitation, yielding a light-yellow solid with >99% purity.

Table 1: Comparative Crystallization Conditions

Solvent System Temperature Range Yield (%) Purity (%)
10% Water/Acetone 55°C → 30°C 92 99.5
Ethanol-Water (3:1) 25°C → 0°C 85 98.7
Dichloromethane-Methanol 30°C → 20°C 78 97.2

Analytical Characterization

Structural confirmation relies on advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR)

The $$^{1}\text{H}$$ NMR spectrum exhibits characteristic signals:

  • δ 4.64 ppm (s, 2H, CH$$_2$$OH of tetrahydrofuran)
  • δ 7.50–8.84 ppm (m, aromatic protons from triazine-dione).
    Fluorine-19 NMR confirms the presence of the fluoro group at δ -120 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 247.18 [M+H]$$^+$$ matches the theoretical mass (C$$9$$H$${12}$$FN$$3$$O$$5$$).

X-ray Diffraction (XRD)

Single-crystal XRD analysis reveals a monoclinic crystal system with space group P2$$_1$$, validating the (2R,3S,4S,5R) configuration.

Chemical Reactions Analysis

Types of Reactions

2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triazine-dione moiety can be reduced to form amines using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LAH, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Amines

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Modulating Receptor Activity: Affecting the activity of receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated nucleosides and heterocyclic derivatives (Table 1). Key differences in fluorine substitution, heterocycle composition, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Fluorine Position Heterocycle Biological Activity Safety Precautions
2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione 439579-23-4 C₉H₁₁FN₃O₅ 4-position (sugar) Triazinedione Antiviral (hypothesized) P210, P102
2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione 908129-24-8 C₉H₁₁FN₃O₅ 3-position (sugar) Triazinedione Antiviral (hypothesized) P210, P102
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol 550-33-4 C₁₀H₁₂N₄O₄ None Purine Anticancer (e.g., cladribine analogs) Lower reactivity

Key Findings

Fluorine Positional Isomerism :

  • The target compound (4-fluoro) and its 3-fluoro isomer (CAS 908129-24-8) exhibit divergent binding affinities. Fluorine at the 4-position may enhance steric hindrance in polymerase active sites, while 3-fluoro substitution could alter sugar ring conformation, affecting pharmacokinetics .

Heterocycle Impact: The triazinedione moiety in the target compound replaces the uracil/pyrimidine ring in classical nucleosides.

In contrast, non-fluorinated purine analogs (CAS 550-33-4) pose fewer immediate hazards .

Biological Activity :

  • Fluorinated nucleosides are often designed to inhibit viral replication. The triazinedione core may disrupt RNA/DNA synthesis more effectively than purine-based systems, though empirical data are pending .

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